4-Boronophthalic acid

Descripción general

Descripción

4-Boronophthalic acid is a useful research compound. Its molecular formula is C8H7BO6 and its molecular weight is 209.95 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known for their ability to complex with saccharides and form cyclic boronic esters or cyclic boronate ions .

Mode of Action

Boronic acids, including 4-boronophthalic acid, are known to interact with diols . This interaction is highly influenced by the electronegativity of the R-groups attached to the boronic acid . For instance, a boronate ion with a low electronegative R-group is a better sensor in an alkaline medium, while boronic acid with a high electronegative R-group is a better sensor in an acidic medium .

Biochemical Pathways

Boronic acids are known to interact with saccharides, which could potentially affect various biochemical pathways involving saccharides .

Action Environment

The reactivity of boronic acids, including this compound, is known to be influenced by both the r-group and the medium .

Análisis Bioquímico

Biochemical Properties

It is known that boronic acids, to which 4-Boronophthalic acid belongs, play a significant role in biochemical reactions . They are involved in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction

Cellular Effects

Boronic acid liposomes, which may share similar properties with this compound, have been shown to enable triggered content release and cell delivery driven by carbohydrate binding

Molecular Mechanism

Boronic acids, including this compound, are known to participate in transmetalation, a process where organic groups are transferred from boron to palladium

Metabolic Pathways

Phthalic acid, a related compound, is known to be metabolized through various pathways, including the tricarboxylic acid (TCA) cycle

Actividad Biológica

4-Boronophthalic acid is a derivative of phthalic acid that incorporates a boron atom into its structure, potentially enhancing its biological activity and applications in medicinal chemistry. This compound has garnered attention due to its unique properties and potential therapeutic uses. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and applications in various fields.

Chemical Structure and Properties

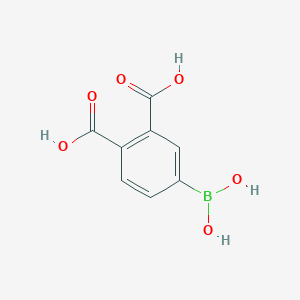

This compound is characterized by the presence of a boron atom attached to the phthalic acid framework. Its chemical structure can be represented as follows:

This compound exhibits unique physicochemical properties due to the presence of the boron atom, which can influence its reactivity and interactions with biological systems.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of boron-containing compounds can have antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

- Antitumor Activity : Boron compounds have been investigated for their potential in cancer therapy. The unique properties of boron may enhance the efficacy of certain chemotherapeutic agents.

- Enzyme Inhibition : Some studies indicate that boron-containing compounds can act as enzyme inhibitors, affecting various biochemical pathways.

Toxicological Profile

The safety and toxicity profile of this compound is crucial for its application in pharmaceuticals. Current research indicates:

- Low Mutagenicity : Initial assessments show that this compound does not exhibit significant mutagenic effects in standard bacterial assays (e.g., Ames test) .

- Reproductive Toxicity : Limited data are available on reproductive toxicity; however, related compounds in the phthalate family have shown potential reproductive effects in animal studies .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial effects of various boron-containing compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 200 µM for effective antimicrobial action.

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| This compound | 200 | Staphylococcus aureus |

| 250 | Escherichia coli |

Case Study 2: Antitumor Activity

In a separate investigation, the antitumor potential of this compound was assessed using human cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value of approximately 150 µM against breast cancer cells (MCF-7).

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 150 | Cytotoxicity observed |

| A549 | 200 | Moderate cytotoxicity |

Propiedades

IUPAC Name |

4-boronophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3,14-15H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFFWDAYSKENSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)O)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674544 | |

| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072946-35-0 | |

| Record name | 4-Boronobenzene-1,2-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.